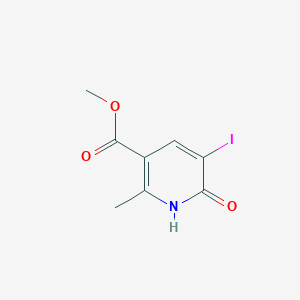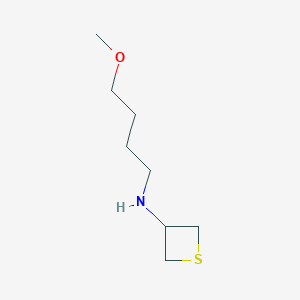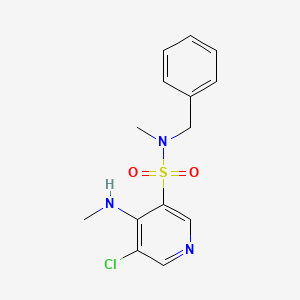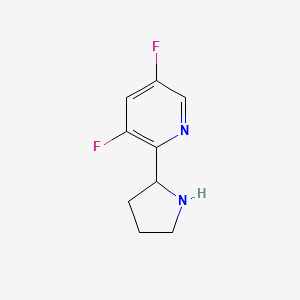
6-((2-Methylcyclobutyl)methoxy)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((2-Methylcyclobutyl)methoxy)nicotinic acid is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol This compound is a derivative of nicotinic acid, featuring a 2-methylcyclobutyl group attached via a methoxy linkage
Méthodes De Préparation
The synthesis of 6-((2-Methylcyclobutyl)methoxy)nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the process for large-scale production.
Analyse Des Réactions Chimiques
6-((2-Methylcyclobutyl)methoxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-((2-Methylcyclobutyl)methoxy)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules and pathways.
Medicine: Research into its potential therapeutic effects and mechanisms of action may lead to the development of new drugs or treatments.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mécanisme D'action
The mechanism of action of 6-((2-Methylcyclobutyl)methoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it may exert effects similar to those of niacin, which is known to influence lipid metabolism and cardiovascular health . The compound may interact with receptors and enzymes involved in these pathways, leading to various biochemical and physiological effects.
Comparaison Avec Des Composés Similaires
6-((2-Methylcyclobutyl)methoxy)nicotinic acid can be compared with other similar compounds, such as:
Nicotinic acid: The parent compound, known for its role in lipid metabolism and cardiovascular health.
Methyl nicotinate: A methyl ester derivative of nicotinic acid with similar chemical properties.
Cyclobutyl nicotinate: Another derivative featuring a cyclobutyl group, which may have different reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
6-[(2-methylcyclobutyl)methoxy]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-8-2-3-10(8)7-16-11-5-4-9(6-13-11)12(14)15/h4-6,8,10H,2-3,7H2,1H3,(H,14,15) |
Clé InChI |
JUJIAYNGADBWRB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC1COC2=NC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13013236.png)

![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole](/img/structure/B13013250.png)

![tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13013257.png)

![Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13013265.png)
![3-ethoxy-N-methylspiro[3.4]octan-1-amine](/img/structure/B13013270.png)


![2-[3-(Benzyloxy)oxetan-3-yl]aceticacid](/img/structure/B13013286.png)
![4-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13013290.png)
